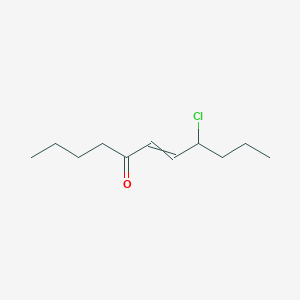![molecular formula C12H17ClN2O B14374674 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide CAS No. 89587-47-3](/img/structure/B14374674.png)
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.708 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Shares structural similarities but differs in functional groups.
Chlorphenamine: Another compound with a similar core structure but different substituents.
Uniqueness
3-Chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
89587-47-3 |
|---|---|
Fórmula molecular |
C12H17ClN2O |
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(dimethylamino)ethyl]-N-methylbenzamide |
InChI |
InChI=1S/C12H17ClN2O/c1-14(2)7-8-15(3)12(16)10-5-4-6-11(13)9-10/h4-6,9H,7-8H2,1-3H3 |
Clave InChI |
CJRYTIRCIIHIAS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)

![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,6-dihydro-2H-1,4-oxazin-4-ium perchlorate](/img/structure/B14374648.png)
![2-[(Undec-3-en-1-yl)oxy]oxane](/img/structure/B14374651.png)

stannane](/img/structure/B14374678.png)

![Bicyclo[3.1.1]heptan-2-one, 1-chloro-](/img/structure/B14374683.png)
